Cas no 155137-09-0 (4-Ethylidenepiperidine;hydrochloride)

4-Ethylidenepiperidine;hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 4-Ethylidenepiperidine hydrochloride
- 4-Ethylidenepiperidine;hydrochloride
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- Inchi: 1S/C7H13N.ClH/c1-2-7-3-5-8-6-4-7;/h2,8H,3-6H2,1H3;1H
- InChI Key: FMIDYECXOIDSGE-UHFFFAOYSA-N
- SMILES: Cl.N1CC/C(=C\C)/CC1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 86.6
- Topological Polar Surface Area: 12
4-Ethylidenepiperidine;hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A129008207-10g |
4-Ethylidenepiperidine hydrochloride |
155137-09-0 | 95% | 10g |
$2,556.72 | 2022-04-02 | |
Alichem | A129008207-5g |
4-Ethylidenepiperidine hydrochloride |
155137-09-0 | 95% | 5g |
$1,736.64 | 2022-04-02 | |
Alichem | A129008207-25g |
4-Ethylidenepiperidine hydrochloride |
155137-09-0 | 95% | 25g |
$3,979.80 | 2022-04-02 |
4-Ethylidenepiperidine;hydrochloride Related Literature
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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2. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
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Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
Additional information on 4-Ethylidenepiperidine;hydrochloride
4-Ethylidenepiperidine Hydrochloride: A Comprehensive Overview
4-Ethylidenepiperidine hydrochloride, also known by its CAS number 155137-09-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the broader class of piperidines, which are six-membered ring structures containing one nitrogen atom. The ethylidene group attached to the fourth position of the piperidine ring introduces unique chemical and biological properties that have been extensively studied in recent years.
The chemical structure of 4-Ethylidenepiperidine hydrochloride is characterized by a piperidine ring with a vinyl group (CH₂=CH-) at the fourth carbon. This substitution pattern not only influences the compound's physical properties but also plays a crucial role in its pharmacological activity. Recent studies have highlighted its potential as a precursor in the synthesis of bioactive molecules, particularly in drug discovery programs targeting central nervous system disorders.
One of the most notable aspects of 4-Ethylidenepiperidine hydrochloride is its ability to undergo various chemical transformations. Researchers have demonstrated that this compound can be readily converted into other piperidine derivatives with diverse functional groups, making it a versatile building block in organic synthesis. For instance, recent advancements in catalytic asymmetric synthesis have enabled the preparation of enantiomerically enriched derivatives, which are highly valuable in medicinal chemistry.
In terms of pharmacology, 4-Ethylidenepiperidine hydrochloride has shown promise as a ligand for G-protein coupled receptors (GPCRs), particularly those involved in pain perception and mood regulation. Preclinical studies have indicated that this compound may possess analgesic and anxiolytic properties, although further research is required to confirm these findings in human models.
The synthesis of 4-Ethylidenepiperidine hydrochloride typically involves a two-step process: the formation of 4-ethylidenepiperidine followed by protonation with hydrochloric acid. Recent optimizations in this synthetic pathway have focused on improving yield and purity, often employing catalytic hydrogenation or other green chemistry techniques to minimize environmental impact.
In conclusion, 4-Ethylidenepiperidine hydrochloride represents a valuable compound with diverse applications in both academic research and industrial settings. Its unique chemical properties and potential therapeutic applications make it an area of continued interest for scientists across multiple disciplines.
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